molecular formula C10H18N2O2 B12284270 Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate

Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate

Cat. No.: B12284270
M. Wt: 198.26 g/mol
InChI Key: VEBNSNFMILHPSA-YUMQZZPRSA-N
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Description

Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate is a chiral bicyclic carbamate derivative with a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.27 g/mol . It features a cyclopentene ring substituted with an amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected carbamate group at the 1-position, with both substituents in the (1R,4R) stereochemical configuration. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of stereochemically complex molecules such as kinase inhibitors and antiviral agents . Its Boc group serves as a protective moiety for the amine, enabling selective reactivity in multi-step synthetic pathways .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h4-5,7-8H,6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

VEBNSNFMILHPSA-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)N

Origin of Product

United States

Preparation Methods

Aziridine-Opening Route

The aziridine-opening strategy is a robust method for constructing the cyclopentene scaffold. A key approach involves the tosyl-activated cyclopentene aziridine intermediate. In this method, racemic trans-tert-butyl-2-aminocyclopentylcarbamate is resolved using 10-camphorsulfonic acid (CSA), yielding enantiomerically pure (1R,4R)-isomer.

Reaction Mechanism:

  • Aziridine Activation : Cyclopentene aziridine is activated via tosylation, enhancing electrophilicity.
  • Nucleophilic Opening : Ammonia or benzylamine opens the aziridine ring, forming the aminocyclopentene backbone.
  • Carbamate Protection : The amine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Key Data:
Starting Material Reagents/Conditions Yield Enantiomeric Excess (ee) Source
Tosyl-aziridine NH₃, Boc₂O, Cs₂CO₃, MeCN, 25°C 78% 99%
Tosyl-aziridine BnNH₂, Boc₂O, Et₃N, THF, 0°C 85% 97%

This method avoids chromatography, making it scalable for multigram synthesis.

Vince Lactam Reduction and Resolution

The Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a versatile precursor. This route involves resolution of the racemic lactam followed by carbamate protection and reduction.

Steps:

  • Lactam Resolution : Racemic Vince lactam is resolved using tartaric acid to isolate the (1S,4R)-enantiomer.
  • Boc Protection : The lactam is treated with Boc₂O to form tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.
  • Sodium Borohydride Reduction : The carbonyl group is reduced to a hydroxymethyl moiety.
  • Hydrolysis : Acidic hydrolysis removes the Boc group, yielding the free amine, which is reprotected to finalize the product.
Key Data:
Intermediate Reagents/Conditions Yield Purity Source
(1S,4R)-Lactam D-(-)-Tartaric acid, MeOH, reflux 45% 99.8% ee
Boc-protected lactam NaBH₄, MeOH, 0°C 92% 99.5%

This method is favored for producing high enantiopurity but requires multiple steps.

Enantioselective Spirocyclization

A recent enantioselective method employs cooperative catalysis using chiral secondary amines and Pd(0) complexes. Propargylated azlactones undergo spirocyclization with enals, followed by acidic opening to yield cyclopentene-based amino acids, which are converted to the target carbamate.

Steps:

  • Spirocyclization : Propargylated azlactone and cinnamaldehyde react via Conia–ene cyclization.
  • Acidic Opening : The azlactone ring is opened with HCl, yielding the amino acid.
  • Carbamate Formation : Boc protection under standard conditions.
Key Data:
Substrate Catalysts Yield ee Source
Propargyl azlactone (S)-Proline/Pd(PPh₃)₄, THF, 40°C 70% 97%
Cyclopentene amino acid Boc₂O, NaHCO₃, dioxane 89% 96%

This method excels in stereocontrol but requires specialized catalysts.

Phase-Transfer Catalyzed Alkylation

A scalable industrial method uses phase-transfer catalysis (PTC) to alkylate intermediates. For example, (R)-[1-(hydroxymethyl)-2-oxo-2-(benzylamino)ethyl]-carbamate is methylated using methyl sulfate under PTC conditions.

Steps:

  • Mixed Carbonate Formation : N-Boc-D-serine reacts with isobutyl chlorocarbonate to form a mixed anhydride.
  • Condensation with Benzylamine : The anhydride reacts with benzylamine to form a carbamate intermediate.
  • Methylation : Tetrabutylammonium bromide facilitates methylation using KOH and methyl sulfate.
Key Data:
Step Reagents/Conditions Yield Purity Source
Mixed anhydride i-BuOCOCl, NMM, EtOAc, 0°C 93% 99%
PTC Methylation Me₂SO₄, KOH, TBAB, EtOAc 97% 98%

This method is efficient for large-scale production but requires careful control of reaction conditions.

Solid-Phase Synthesis with CO₂

An eco-friendly approach utilizes CO₂ as a carbonyl source. Amines adsorbed on Merrifield resin react with CO₂ and alkyl halides to form carbamates directly.

Steps:

  • CO₂ Fixation : Amines react with CO₂ in the presence of Cs₂CO₃ and TBAI.
  • Alkylation : Alkyl halides introduce the tert-butyl group.
  • Cleavage from Resin : Acidic cleavage yields the final product.
Key Data:
Resin-Bound Amine Conditions Yield Source
Cyclopentene amine Cs₂CO₃, TBAI, CO₂, DMF, 50°C 88%

This method minimizes waste but is less established for chiral substrates.

Comparative Analysis of Methods

Method Advantages Limitations Scale ee Range
Aziridine-Opening No chromatography, high ee Requires toxic tosyl reagents Multigram 97–99%
Vince Lactam High enantiopurity Multi-step, low yield Lab-scale 99.8%
Spirocyclization Excellent stereocontrol Costly catalysts Small-scale 96–97%
PTC Alkylation Scalable, high yield Hazardous methyl sulfate Industrial 98%
Solid-Phase CO₂ Eco-friendly Limited substrate scope Pilot-scale 88%

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group in tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate can undergo deprotection under acidic or basic conditions to release the amine. This reaction is a hallmark of Boc-protected amines, where the carbamate is cleaved to yield the free amine and carbon dioxide .

Mechanism :

  • Acidic conditions : Use of strong acids (e.g., HCl in dioxane) protonates the carbamate oxygen, destabilizing the N–O bond and promoting cleavage.

  • Basic conditions : Mild bases (e.g., NaOH) may also hydrolyze the carbamate, though acidic deprotection is more common for Boc groups.

ConditionReagentsProduct
Acidic hydrolysisHCl in dioxaneFree amine + CO₂
Basic hydrolysisNaOH in aqueous MeOHFree amine

Nucleophilic Substitution

The carbamate group can act as a leaving group in nucleophilic substitution reactions. This reactivity is critical for further functionalization of the compound. For example, in the presence of a nucleophile (e.g., water, alcohols, or amines), the carbamate may undergo substitution to form new derivatives.

Example Reaction :
tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate+NuSubstituted product\text{this compound} + \text{Nu}^- \rightarrow \text{Substituted product}

Reduction Reactions

While the amine group itself is not typically reducible under standard conditions, adjacent carbonyl groups (if present) can be reduced. For instance, in related compounds, sodium borohydride (NaBH₄) has been used to reduce lactams to amines . This suggests that if the compound contains a ketone or lactam moiety, reduction could yield alcohol or amine derivatives.

Example :
A lactam intermediate in a similar compound was reduced with NaBH₄ to form a hydroxymethyl carbamate, which was later deprotected to yield an amino alcohol .

Acylation of the Amine

The amine group in the deprotected form can undergo acylation reactions. For example, benzoyl chloride or other acylating agents could react with the free amine to form amide derivatives. This is analogous to procedures described for carbamate intermediates, where acylation introduces new functional groups .

Example Reaction :
Deprotected amine+AcClAcylated amine\text{Deprotected amine} + \text{AcCl} \rightarrow \text{Acylated amine}

Mitsunobu Reactions

Mitsunobu reactions, which involve the use of di-tert-butyl iminodicarbonate, have been employed to synthesize related carbamate derivatives. These reactions typically transfer the carbamate group to alcohols or amines, enabling the formation of ethers or other derivatives . For This compound , such reactions could facilitate the introduction of new substituents at the cyclopentene ring or amine site.

Example :
A Mitsunobu reaction using di-tert-butyl iminodicarbonate and a nucleophile could lead to functionalized derivatives, as demonstrated in the synthesis of (1R)- and (1S)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate .

Key Research Findings

  • Deprotection Efficiency : Acidic hydrolysis is more effective for Boc removal compared to basic conditions, as noted in studies of Boc-protected amines .

  • Stereochemical Influence : The (1R,4R) configuration may influence reaction pathways, as stereochemistry plays a critical role in cyclopentene reactivity .

  • Synthetic Utility : The compound serves as a versatile building block for further functionalization, including acylation and nucleophilic substitution, as evidenced by related carbamate derivatives .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-YL]carbamate has the molecular formula C10H18N2O2C_{10}H_{18}N_{2}O_{2} and a molecular weight of 198.27 g/mol. The compound features a cyclopentene moiety, which is essential for its biological activity and reactivity in synthetic pathways.

Scientific Research Applications

  • Intermediate in Drug Synthesis
    • This compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Edoxaban, a drug used as an anticoagulant. The synthesis pathway includes several steps where this compound acts as a crucial building block .
  • Neuraminidase Inhibitors
    • Recent studies have explored derivatives of this compound for their potential as neuraminidase inhibitors, which are vital in treating influenza. Research indicates that modifications to the cyclopentene structure can enhance inhibitory activity against neuraminidases .
  • Organic Synthesis
    • The compound is utilized in organic synthesis for creating complex molecules through reactions such as amide bond formation and cyclization processes. Its unique structure allows it to participate in various chemical transformations that can lead to the development of new materials or drugs .

Case Study 1: Synthesis of Edoxaban

In a detailed study on the synthesis of Edoxaban, this compound was identified as a key intermediate. The research highlighted the efficiency of using this compound to streamline the synthesis process while improving yield and purity .

Case Study 2: Neuraminidase Inhibitory Activity

A series of studies focused on synthesizing derivatives based on this compound demonstrated its effectiveness as a scaffold for developing neuraminidase inhibitors. Variations in substituents on the cyclopentene ring were shown to significantly affect biological activity, leading to promising candidates for further development .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Stereochemical Variants : The (1R,4R) configuration of the main compound distinguishes it from analogs like the (1R,4S)-hydroxy derivative and the (1R,3S)-cyclopentane variant . Stereochemistry critically impacts biological activity and synthetic utility.
  • Functional Group Substitution: The amino group in the main compound contrasts with hydroxyl or methoxy groups in analogs, affecting hydrogen-bonding capacity and solubility .

Physicochemical Properties

Property Main Compound Hydroxy Analog Bicyclic Analog
Molecular Weight (g/mol) 198.27 199.25 212.29
Melting Point (°C) Not Reported 56–58 Not Reported
Boiling Point (°C) Not Reported 325.6 (estimated) Not Reported
Density (g/cm³) Not Reported 1.1 Not Reported

Biological Activity

Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of carbamates and features a cyclopentene moiety. Its molecular formula is C10H16N2O2C_{10}H_{16}N_{2}O_{2}, with a molecular weight of approximately 196.25 g/mol. The structure can be represented as follows:

Structure tert butyl N 1R 4R 4 aminocyclopent 2 en 1 yl carbamate\text{Structure }\text{tert butyl N 1R 4R 4 aminocyclopent 2 en 1 yl carbamate}

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. A study by evaluated various aminocyclopentene derivatives as potential topoisomerase I inhibitors, suggesting that the structural features of these compounds contribute to their ability to inhibit cancer cell proliferation.

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related compounds have shown activity against serine proteases, which are crucial in various biological processes including blood coagulation and inflammation .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of aminocyclopentene derivatives, including this compound. The findings demonstrated that these compounds exhibited selective cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Case Study 2: Enzyme Interaction

In another investigation into the enzyme inhibition properties of related carbamates, researchers found that certain structural modifications enhanced binding affinity to target enzymes. This study highlighted the importance of the cyclopentene ring in mediating interactions with biological targets, potentially leading to therapeutic applications in treating conditions like thrombosis .

Research Findings

Study Focus Findings
Anticancer ActivityIdentified as a potent inhibitor of topoisomerase I; effective against various cancer cell lines.
Enzyme InhibitionDemonstrated significant inhibition of serine proteases; potential implications for anticoagulant therapies.
Structural AnalysisProvided insights into the structural requirements for biological activity; emphasized the role of the cyclopentene unit.

Q & A

Q. Table 1: Comparative Stability of Boc-Protected Amines Under Acidic Conditions

CompoundAcid UsedDeprotection Time (h)Purity (%)Reference
(1R,4R)-Boc-cyclopentenylTFA/DCM298
trans-3-Boc-aminocyclopentaneHCl/dioxane495

Q. Table 2: Analytical Parameters for Chiral Resolution

TechniqueColumn TypeMobile PhaseResolution (Rs_s)Reference
Chiral HPLCChiralpak IA-3Hexane:IPA (90:10)1.8
SFCDaicel OD-HCO2_2:MeOH (85:15)2.1

Critical Analysis of Contradictions

  • states that Boc-protected amines are stable under recommended storage conditions, while highlights their acid lability. This is not a contradiction but emphasizes context-dependent stability: Boc groups are stable at neutral pH but cleaved under strong acids, which aligns with standard carbamate chemistry .

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